Cas no 2877750-17-7 (4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile)
![4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2877750-17-7x500.png)
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- F6709-5937
- 2877750-17-7
- AKOS040860028
- 4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile
- 4-[[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-3-azetidinyl]oxy]-2-pyridinecarbonitrile
-
- インチ: 1S/C16H14N6O/c1-11-6-15-16(19-4-5-22(15)20-11)21-9-14(10-21)23-13-2-3-18-12(7-13)8-17/h2-7,14H,9-10H2,1H3
- InChIKey: BGIZJPXSUHEHNA-UHFFFAOYSA-N
- ほほえんだ: C1(C#N)=NC=CC(OC2CN(C3=NC=CN4N=C(C)C=C34)C2)=C1
計算された属性
- せいみつぶんしりょう: 306.12290909g/mol
- どういたいしつりょう: 306.12290909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 472
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 79.3Ų
じっけんとくせい
- 密度みつど: 1.42±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 2.96±0.30(Predicted)
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6709-5937-50mg |
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile |
2877750-17-7 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6709-5937-5mg |
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile |
2877750-17-7 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6709-5937-40mg |
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile |
2877750-17-7 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6709-5937-30mg |
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile |
2877750-17-7 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6709-5937-1mg |
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile |
2877750-17-7 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6709-5937-15mg |
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile |
2877750-17-7 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6709-5937-75mg |
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile |
2877750-17-7 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6709-5937-25mg |
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile |
2877750-17-7 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6709-5937-5μmol |
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile |
2877750-17-7 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6709-5937-10μmol |
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile |
2877750-17-7 | 10μmol |
$103.5 | 2023-09-07 |
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
5. Book reviews
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrileに関する追加情報
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile: A Novel Compound with Potential Therapeutic Applications
4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile (CAS No. 2877750-17-7) is a promising compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule, characterized by its unique structural features, has shown potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. The compound's structure includes a pyridine core, a cyano group, and a substituted azetidine ring, which collectively contribute to its pharmacological properties.
The 2-methylpyrazolo[1,5-a]pyrazine moiety is a key component of this compound, providing it with unique binding properties to specific receptors. This moiety has been extensively studied for its ability to modulate various biological pathways, including those involved in neurotransmission and cell signaling. The presence of the azetidine ring further enhances the compound's bioavailability and stability, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and reducing oxidative stress. These findings are supported by preclinical studies that demonstrate improved cognitive function and reduced neuronal damage in animal models.
In addition to its neuroprotective properties, 4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile has also shown promise in cancer research. Studies have indicated that the compound can selectively target and inhibit cancer cells while sparing normal cells. This selective cytotoxicity is attributed to its ability to disrupt specific signaling pathways that are often dysregulated in cancer cells. For instance, the compound has been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently overactivated in various types of cancer.
The pharmacokinetic profile of 4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile has been extensively evaluated in preclinical models. The compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. Its stability under physiological conditions and low toxicity profile further support its potential as a safe and effective drug candidate.
Clinical trials are currently underway to assess the safety and efficacy of 4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for phase II trials, which will focus on evaluating the compound's therapeutic potential in specific patient populations.
The development of 4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile represents a significant advancement in the field of medicinal chemistry. Its unique structure and multifaceted biological activities make it a valuable addition to the arsenal of compounds being explored for the treatment of complex diseases. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds great promise for improving patient outcomes and advancing medical care.
2877750-17-7 (4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile) 関連製品
- 2137766-55-1(1-(Propan-2-yl)-7-thia-1-azaspiro[4.5]decan-4-one)
- 1359320-38-9(6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine)
- 2137855-99-1(methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate)
- 1935937-21-5(3,4-dimethyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-thieno3,2-cpyridine)
- 197079-02-0(1-Methyl-1H-pyrazole-5-carbohydrazide)
- 153562-20-0(7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE)
- 2248172-67-8((2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)
- 362502-79-2(1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea)
- 1396765-35-7(N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide)
- 1261901-51-2(5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid)




